molecular formula C10H15ClFNO3S B13437251 ent-Florfenicol Amine Hydrochloride

ent-Florfenicol Amine Hydrochloride

Cat. No.: B13437251
M. Wt: 283.75 g/mol
InChI Key: HWPBPTAOXVIKGI-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Florfenicol Amine Hydrochloride: is a synthetic compound primarily used in research settings. It is a derivative of florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C10H14FNO3S•HCl, and it has a molecular weight of 283.75 . This compound is known for its antibacterial properties and is used in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of ent-Florfenicol Amine Hydrochloride involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This action is similar to that of its parent compound, florfenicol, and other related antibiotics like thiamphenicol and chloramphenicol .

Comparison with Similar Compounds

Comparison: ent-Florfenicol Amine Hydrochloride is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially reduced side effects compared to its parent compound, florfenicol. Additionally, its use in research settings allows for the exploration of new applications and the development of improved antibacterial agents .

Properties

Molecular Formula

C10H15ClFNO3S

Molecular Weight

283.75 g/mol

IUPAC Name

(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1

InChI Key

HWPBPTAOXVIKGI-IYPAPVHQSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)N)O.Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl

Origin of Product

United States

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